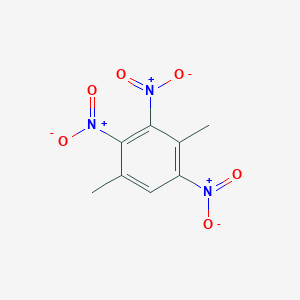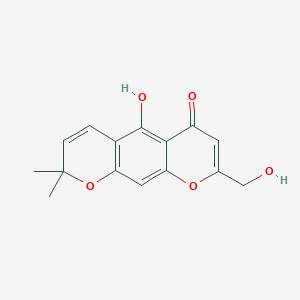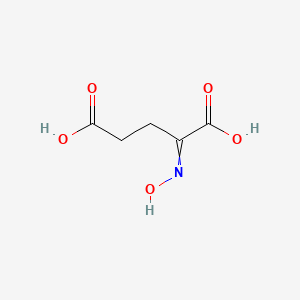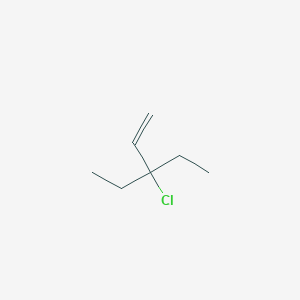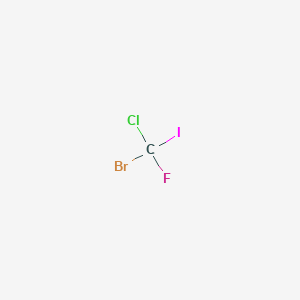
Bromochlorofluoroiodomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromochlorofluoroiodomethane is a hypothetical haloalkane that contains all four stable halogen substituents: bromine, chlorine, fluorine, and iodine. This compound can be visualized as a methane molecule where each hydrogen atom is replaced by a different halogen atom. Due to the presence of these four different halogens, the molecule has two enantiomers, making it a prototypical chiral compound .
Méthodes De Préparation
The related compound, bromochlorofluoromethane, which has hydrogen in place of iodine, has been synthesized and used in research on chiral compounds . The lack of a synthetic route for bromochlorofluoroiodomethane limits its practical applications and industrial production.
Analyse Des Réactions Chimiques
Since bromochlorofluoroiodomethane is a hypothetical compound, detailed information on its chemical reactions is not available. based on the behavior of similar haloalkanes, it can be inferred that it would likely undergo typical halogen substitution reactions. Common reagents for such reactions include nucleophiles like hydroxide ions, ammonia, and alkoxides. The major products would depend on the specific halogen being substituted and the conditions of the reaction.
Applications De Recherche Scientifique
Due to the absence of a synthetic route, bromochlorofluoroiodomethane itself has not been used in scientific research. its related compound, bromochlorofluoromethane, has found applications in the study of chirality and enantiomer separation. These studies are crucial in fields like pharmaceuticals, where the activity of a drug can be highly dependent on its chirality .
Mécanisme D'action
As a hypothetical compound, the mechanism of action for bromochlorofluoroiodomethane is not well-defined. if it were to be synthesized, its effects would likely be influenced by the unique interactions of its halogen substituents with various molecular targets. These interactions could involve pathways related to halogen bonding, which is significant in many biological and chemical processes.
Comparaison Avec Des Composés Similaires
Bromochlorofluoroiodomethane is unique due to the presence of all four stable halogens. Similar compounds include:
Bromochlorofluoromethane: Contains bromine, chlorine, and fluorine, with hydrogen instead of iodine.
Bromochlorodifluoromethane: Contains bromine, chlorine, and two fluorine atoms.
These compounds are used in research to study chirality and enantiomer separation, but they lack the complete set of halogens present in this compound, highlighting its uniqueness.
Propriétés
Numéro CAS |
753-65-1 |
|---|---|
Formule moléculaire |
CBrClFI |
Poids moléculaire |
273.27 g/mol |
Nom IUPAC |
bromo-chloro-fluoro-iodomethane |
InChI |
InChI=1S/CBrClFI/c2-1(3,4)5 |
Clé InChI |
XEGUVFFZWHRVAV-UHFFFAOYSA-N |
SMILES canonique |
C(F)(Cl)(Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


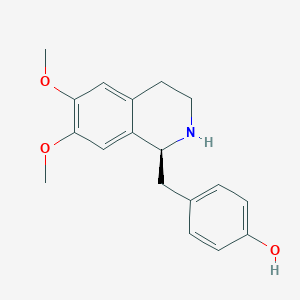
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
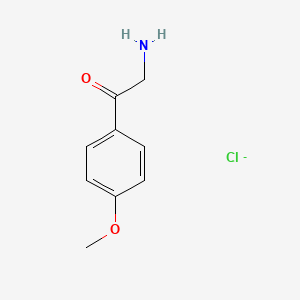
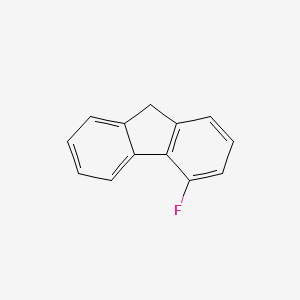
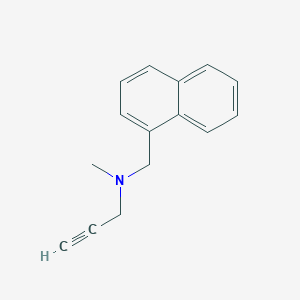
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
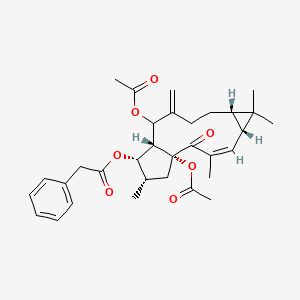
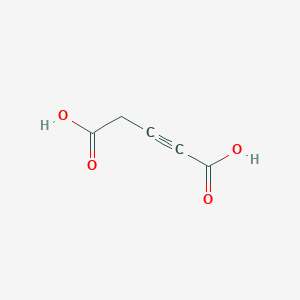
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
